molecular formula C17H16N2O4S B3006561 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034568-86-8

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3006561
CAS No.: 2034568-86-8
M. Wt: 344.39
InChI Key: HYWFAVCTUTZEED-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines dihydropyridine and furan-thiophene moieties, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

The compound's molecular formula is C15H13NO4SC_{15}H_{13}NO_{4}S, with a molecular weight of 303.3 g/mol. The structure features a dihydropyridine core, which is known for its role in calcium channel blocking and other pharmacological effects.

PropertyValue
Molecular FormulaC₁₅H₁₃N O₄S
Molecular Weight303.3 g/mol
CAS Number2034343-86-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channels : Similar to other dihydropyridine derivatives, it may modulate calcium ion influx in vascular smooth muscle cells, potentially leading to vasodilation and antihypertensive effects .
  • Receptor Modulation : The compound may act on free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to the inhibition of proinflammatory cytokines such as IL-6 and TNF-α .
  • Antioxidant Activity : The presence of thiophene and furan rings suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan moieties have shown efficacy against various cancer cell lines. This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has been shown to reduce inflammation by modulating cytokine production in macrophages. In vitro studies demonstrated that it can decrease the secretion of IL-6 and TNF-α in response to lipopolysaccharide stimulation, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

Compounds similar to this compound have also exhibited antimicrobial activity against various pathogens. This effect may be due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Case Studies

  • In Vitro Studies : A study evaluated the effects of synthesized dihydropyridine derivatives on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating their potency against specific cancer types .
  • Inflammation Model : In a model of acute inflammation using THP-1 macrophages, the compound was found to significantly reduce the levels of proinflammatory cytokines when compared to untreated controls, suggesting a robust anti-inflammatory mechanism .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(23-15)11-6-8-24-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWFAVCTUTZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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